

A Comparative Guide to SETD8 Inhibitors: UNC0379 and Beyond

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Compound of Interest		
Compound Name:	UNC0379	
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For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for dissecting the biological roles of the lysine methyltransferase SETD8 and for developing novel therapeutic strategies. This guide provides an objective comparison of **UNC0379**, the first-in-class substrate-competitive inhibitor of SETD8, with other notable inhibitors, supported by experimental data and detailed protocols.

Introduction to SETD8

SETD8 (also known as KMT5A, SET8, or PR-SET7) is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[1][2][3] This epigenetic mark plays a crucial role in various cellular processes, including DNA replication and repair, cell cycle progression, and transcriptional regulation.[1][3][4] Beyond its action on histones, SETD8 also methylates non-histone proteins such as p53 and the proliferating cell nuclear antigen (PCNA), thereby influencing their stability and function.[1][2][5] Dysregulation of SETD8 has been implicated in numerous cancers, making it an attractive target for therapeutic intervention.[6][7]

UNC0379: A Profile

UNC0379 was the first reported selective, substrate-competitive small-molecule inhibitor of SETD8.[1][2] Its discovery marked a significant step forward in the study of SETD8, providing a valuable tool for its pharmacological inhibition.



Mechanism of Action: **UNC0379** acts by competing with the peptide substrate (e.g., histone H4) for binding to SETD8.[1][2] It is noncompetitive with respect to the cofactor S-adenosyl-L-methionine (SAM).[1][2] This substrate-competitive mechanism is a key differentiator from some other SETD8 inhibitors.

Comparative Analysis of SETD8 Inhibitors

The landscape of SETD8 inhibitors has expanded since the discovery of **UNC0379**. This section compares **UNC0379** with other notable inhibitors based on their potency, selectivity, and mechanism of action.



Inhibitor	IC50 (μM)	Assay Type	Mechanism of Action	Selectivity	Reference
UNC0379	7.3 ± 1.0	Radioactive Methyl Transfer	Substrate- competitive, SAM- noncompetitiv e	Selective over 15 other methyltransfe rases	[1][9][10][11]
9.0	Microfluidic Capillary Electrophores is (MCE)	[9][11]			
Nahuoic Acid A	Not specified in provided results	Cofactor (SAM)- competitive, Substrate- noncompetitiv e	Selective for SETD8	[2]	
SPS8I1 (NSC663284)	0.21 ± 0.03	Radiometric Filter Paper	Not specified in provided results	~2.5-fold selective for SETD8 over SMYD2	[4][12][13]
SPS8I2 (BVT948)	0.5 ± 0.2	Radiometric Filter Paper	Not specified in provided results	Selective for SETD8 over other examined PMTs	[4][12][13]
SPS8I3 (Ryuvidine)	0.7 ± 0.2	Radiometric Filter Paper	Not specified in provided results	Not specified in provided results	[4][12][13]
MS2177	1.9 ± 1.1	Not specified in provided results	Not specified in provided results	Not specified in provided results	[14]







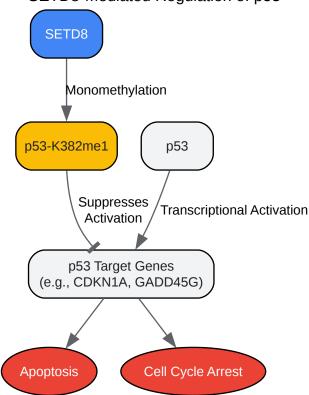
MS453 0.804 Not specified Targeted Selective for SETD8 over [14] results Inhibitor HMTs

Signaling Pathways Involving SETD8

SETD8 is a critical regulator of cellular signaling, primarily through its methylation of histone and non-histone substrates. The diagrams below illustrate key pathways influenced by SETD8 activity.

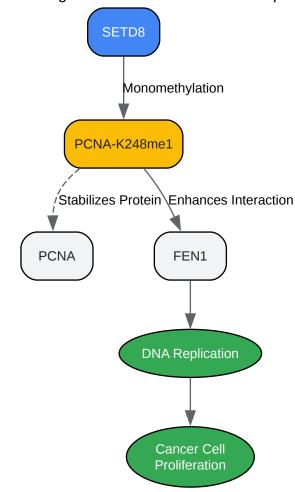


SETD8-Mediated Regulation of p53

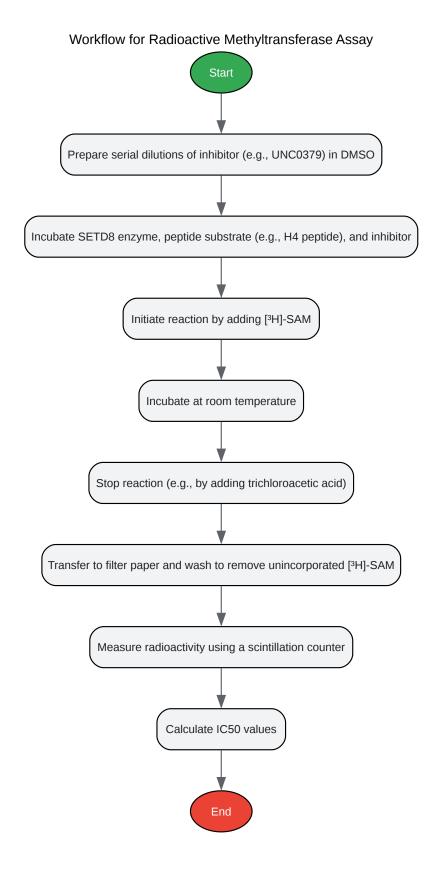




SETD8 Regulation of PCNA and DNA Replication







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